Cas no 83852-59-9 (2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI))

2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI) structure
83852-59-9 structure
Produktname:2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI)
CAS-Nr.:83852-59-9
MF:C34H60O10
MW:628.834212303162
CID:723504
PubChem ID:163394

2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI)
    • 2-[6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid
    • 2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',
    • 2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahyd
    • ferensimycin A
    • 2-(6-{6-[5'-Ethyl-2'-hydroxy-5'-(1-hydroxyethyl)-2,3',4-trimethyl[2,2'-bioxolan]-5-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-2-hydroxy-3,5-dimethyloxan-2-yl)propanoic acid
    • 83852-59-9
    • DTXSID701003957
    • X 14889B
    • (2S)-20-De(1-hydroxypropyl)-20-(1-hydroxyethyl)-2-methyllysocellin
    • X-14889B
    • Lysocellin, 20-de(1-hydroxypropyl)-20-(1-hydroxyethyl)-2-methyl-, (2S)-
    • Antibiotic 5057A
    • Antibiotic X 14889B
    • Inchi: InChI=1S/C34H60O10/c1-12-25(29-18(4)15-31(11,42-29)34(41)20(6)16-32(13-2,44-34)24(10)35)27(37)21(7)26(36)22(8)28-17(3)14-19(5)33(40,43-28)23(9)30(38)39/h17-26,28-29,35-36,40-41H,12-16H2,1-11H3,(H,38,39)
    • InChI-Schlüssel: KBMHUXNBEGGVEI-UHFFFAOYSA-N
    • Lächelt: CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Berechnete Eigenschaften

  • Genaue Masse: 628.418648
  • Monoisotopenmasse: 628.418648
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 44
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 1040
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 16
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 163
  • XLogP3: 4.7

Experimentelle Eigenschaften

  • Dichte: 1.13
  • Siedepunkt: 745.3°C at 760 mmHg
  • Flammpunkt: 224.2°C
  • Brechungsindex: 1.507

2H-Pyran-2-acetic acid,6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxyethyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2-hydroxy-a,3,5-trimethyl-, (aS,2R,3R,5S,6S)- (9CI) Verwandte Literatur

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